7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, a heptylfuran group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid derivative reacts with the bromoquinoline in the presence of a palladium catalyst.
Heptyl Group Addition: The heptyl group can be added through a Friedel-Crafts alkylation reaction using heptyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring and heptyl group contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(5-Heptylfuran-2-yl)quinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinoline-4-carboxylic acid: Lacks the furan and heptyl groups, which may influence its solubility and interaction with biological targets.
7-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Contains a methyl group instead of a heptyl group, which may alter its hydrophobicity and pharmacokinetic properties.
Uniqueness
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, furan ring, heptyl group, and carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
588673-63-6 |
---|---|
Molecular Formula |
C21H22BrNO3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H22BrNO3/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-10-8-14(22)12-18(16)23-19/h8-13H,2-7H2,1H3,(H,24,25) |
InChI Key |
MLRXGHXFGNZWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.